molecular formula C17H15F3N2O5S B2831110 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448052-70-7

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2831110
CAS No.: 1448052-70-7
M. Wt: 416.37
InChI Key: HPTAHTPWBSRLNG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a recognized potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 acts as a sensor for noxious cold and a wide range of endogenous and environmental irritants, making it a pivotal target in the study of pain pathways, neurogenic inflammation, and respiratory conditions . This compound functions by blocking the channel, thereby inhibiting calcium influx and subsequent neuronal depolarization in response to TRPA1 agonists. Its primary research value lies in its utility for dissecting the specific role of TRPA1 in complex biological systems, enabling the investigation of mechanisms underlying inflammatory and neuropathic pain. Researchers employ this antagonist in vitro and in vivo to validate TRPA1-mediated signaling and to explore potential therapeutic strategies for conditions where TRPA1 activation is implicated, offering a critical tool for advancing target validation and drug discovery efforts in neuroscience and immunology.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O5S/c1-22-13-8-12(6-7-15(13)27-16(22)24)28(25,26)21-9-14(23)10-2-4-11(5-3-10)17(18,19)20/h2-8,14,21,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTAHTPWBSRLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethyl-substituted phenyl group is attached to the benzo[d]oxazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The trifluoromethyl-substituted phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s sulfonamide group is of interest due to its potential antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethyl Chain

N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
  • Key Differences : Replaces the 4-(trifluoromethyl)phenyl group with 2-furyl and 2-thienyl substituents.
  • Implications: The furan and thiophene rings introduce heteroatoms (O, S) that alter electronic properties and hydrogen-bonding capacity compared to the electron-withdrawing trifluoromethyl group.
AR-538 (N-ethyl-N-(4-fluorophenyl)-2-oxo-benzimidazole-5-sulfonamide)
  • Key Differences : Features a benzimidazole core instead of benzo[d]oxazole and substitutes the ethyl chain with an N-ethyl-N-(4-fluorophenyl) group.
  • Implications: The benzimidazole core may enhance π-π stacking interactions but reduce metabolic stability compared to the oxazole ring. The 4-fluorophenyl group offers moderate electron-withdrawing effects, though less pronounced than the trifluoromethyl group .

Core Heterocycle Modifications

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Key Differences : Replaces the benzo[d]oxazole core with a 1,2,4-triazole-thione system.
  • Implications :
    • The triazole-thione tautomerism (e.g., thione vs. thiol forms) introduces pH-dependent reactivity, which may influence binding dynamics.
    • IR spectra confirm the absence of C=O stretches (1663–1682 cm⁻¹) in triazoles, contrasting with the oxazole’s carbonyl group .

Pharmacological Analogues

Beta 3-Adrenoceptor (Beta 3-AR) Agonists
  • Example : CGP 12177 (agonist at human beta 3-AR).
  • The trifluoromethyl group’s role in enhancing receptor selectivity (e.g., human vs. rodent beta 3-AR) could parallel strategies used in beta 3-AR agonist design .

Spectral Characterization

Compound Type IR Features 1H-NMR Highlights
Benzo[d]oxazole Sulfonamide νC=O (oxazole) ~1680 cm⁻¹ Hydroxyethyl proton at δ 4.2–4.5 ppm
1,2,4-Triazole-Thiones νC=S ~1250 cm⁻¹; no C=O Aromatic protons influenced by sulfonyl groups
Benzimidazole Sulfonamides νN-H ~3300 cm⁻¹; νC=O ~1650 cm⁻¹ Fluorophenyl protons at δ 7.1–7.4 ppm

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a benzo[d]oxazole core with a sulfonamide functional group, which is often associated with diverse biological activities. Its molecular formula is C17H16F3N3O4SC_{17}H_{16}F_3N_3O_4S, and it exhibits a molecular weight of approximately 421.39 g/mol.

Antidiabetic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a related compound demonstrated IC50 values of 6.28 μM against α-glucosidase and 4.58 μM against α-amylase, indicating strong inhibitory effects on carbohydrate digestion enzymes .

Table 1: Antidiabetic Activity of Related Compounds

CompoundTarget EnzymeIC50 (μM)
Compound Aα-glucosidase6.28
Compound Bα-amylase4.58
Standard (Acarbose)α-glucosidase2.00
Standard (Acarbose)α-amylase1.58

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies on benzoxazole derivatives have shown promising results against various cancer cell lines. For example, related benzofuran derivatives have exhibited growth inhibitory activity with GI50 values ranging from 2.20 μM to 5.86 μM across different cancer types .

Table 2: Anticancer Activity of Benzoxazole Derivatives

Cell LineGI50 (μM)
ACHN (Kidney)2.74
HCT15 (Colon)2.37
MDA-MB-231 (Breast)2.20
NCI-H23 (Lung)5.86

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in glucose metabolism suggests potential use in managing diabetes.
  • Antioxidant Properties : Related compounds have shown antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
  • Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis .

Case Studies

In a study involving the evaluation of various benzoxazole derivatives for their biological activities, it was found that specific modifications in the chemical structure significantly enhanced their efficacy against targeted enzymes and cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization. For analogous sulfonamide-oxazole derivatives, key steps include:

  • Sulfonamide Formation: Reacting a benzo[d]oxazole precursor with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Hydroxyethyl Substituent Introduction: Employing reductive amination or nucleophilic substitution, using NaBH₃CN or similar reducing agents to stabilize the hydroxyl group .
  • Optimization Tips: Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates, and monitor reaction progress via TLC or HPLC. Yields improve with controlled temperatures (0–5°C for exothermic steps) and stoichiometric tuning of trifluoromethylphenyl reagents .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm, trifluoromethyl at δ 110–120 ppm in ¹³C) and confirms regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error).
  • FT-IR: Detects sulfonamide S=O stretches (~1350 cm⁻¹) and oxazole C=N bonds (~1650 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets, and what parameters should be prioritized?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes). Prioritize:
    • Hydrogen Bonding: The sulfonamide and hydroxyl groups often act as H-bond donors/acceptors.
    • Hydrophobic Interactions: The trifluoromethylphenyl moiety enhances binding to lipophilic pockets.
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy via MM/GBSA .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding. Poor in vivo efficacy may stem from rapid clearance or low oral bioavailability.
  • Prodrug Design: Modify the hydroxyl group to a ester or carbonate to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Dose-Response Re-evaluation: Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Advanced: How do substituents on the benzo[d]oxazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): The 3-methyl and sulfonamide groups decrease electron density at C-2, slowing nucleophilic attack.
  • Steric Effects: Substituents at C-5 (sulfonamide) hinder access to the oxazole ring. Use bulky nucleophiles (e.g., tert-butoxide) or polar aprotic solvents (DMF/DMSO) to enhance reactivity .
  • Kinetic Analysis: Perform time-resolved ¹H NMR to track reaction progress and calculate activation energies for substituent-dependent pathways .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (silica gel) in sealed containers; sulfonamides are hygroscopic and prone to hydrolysis.
  • Solvent Choice: Dissolve in anhydrous DMSO for long-term storage (avoid aqueous buffers unless lyophilized) .

Advanced: How can X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion with a 1:1 mixture of compound (in DMSO) and precipitant (e.g., PEG 4000).
  • Data Collection: Resolve structures at ≤1.0 Å resolution using synchrotron radiation. Key features to analyze:
    • Hydrogen Bond Networks: Between sulfonamide S=O and hydroxyl groups.
    • π-Stacking: Trifluoromethylphenyl and benzo[d]oxazole rings often form offset stacks (3.5–4.0 Å spacing) .
  • Mercury CSD Analysis: Compare with similar sulfonamide derivatives to identify conformational trends .

Advanced: What mechanistic insights explain the compound’s potential antimicrobial activity?

Methodological Answer:

  • Target Identification: Screen against bacterial dihydrofolate reductase (DHFR) or DNA gyrase via enzymatic assays. The sulfonamide group may mimic p-aminobenzoic acid (PABA), disrupting folate synthesis .
  • Resistance Studies: Perform serial passage experiments with S. aureus or E. coli to detect mutations in target genes (e.g., folP or gyrB).
  • Biofilm Inhibition: Assess using crystal violet staining; the trifluoromethyl group enhances penetration of polysaccharide matrices .

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